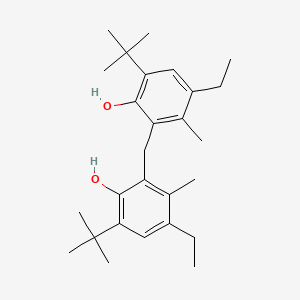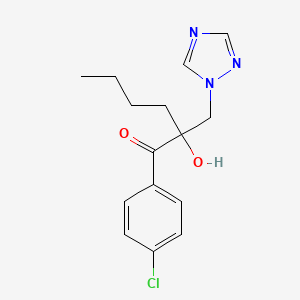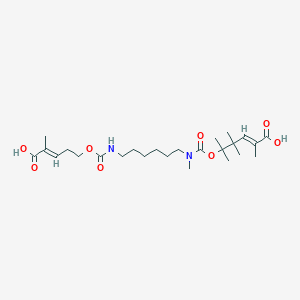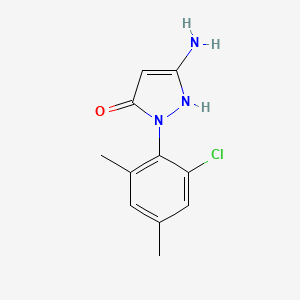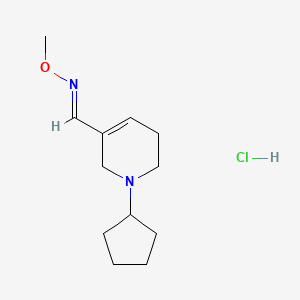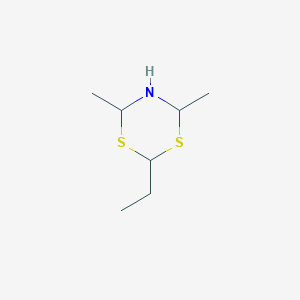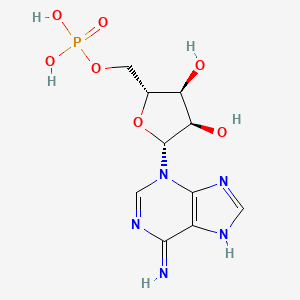
3-Isoadenosine 5'-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isoadenosine 5’-phosphate is a nucleotide analog that has garnered significant interest in the field of molecular biology. This compound is structurally similar to adenosine monophosphate but features an isomeric form of adenosine. Its unique structure allows it to participate in various biochemical processes, making it a valuable tool for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoadenosine 5’-phosphate typically involves the condensation of 3-β-D-ribofuranosyladenine with phosphoric acid. This reaction is often catalyzed by phosphorylating agents under controlled conditions to ensure the formation of the desired phosphate ester .
Industrial Production Methods: While specific industrial production methods for 3-Isoadenosine 5’-phosphate are not extensively documented, the compound can be synthesized on a larger scale using automated synthesizers and high-throughput techniques. These methods often involve the use of solid-phase synthesis and purification processes to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Isoadenosine 5’-phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which can be used in further biochemical studies.
Reduction: Reduction reactions can modify the phosphate group, altering the compound’s reactivity and stability.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s versatility in research applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. These reactions are typically conducted under mild conditions to preserve the integrity of the nucleotide structure .
Major Products: The major products formed from these reactions include various phosphorylated derivatives and modified nucleotides, which can be used in a range of biochemical assays and studies .
Applications De Recherche Scientifique
3-Isoadenosine 5’-phosphate has a wide array of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is employed in studies of nucleotide metabolism and enzyme kinetics.
Medicine: It serves as a model compound for the development of nucleotide-based drugs and therapeutic agents.
Industry: The compound is used in the production of diagnostic reagents and biochemical assays.
Mécanisme D'action
The mechanism of action of 3-Isoadenosine 5’-phosphate involves its interaction with various enzymes and molecular targets. The compound can act as a substrate or inhibitor for enzymes involved in nucleotide metabolism, affecting pathways such as DNA and RNA synthesis. Its unique structure allows it to bind to specific active sites, modulating enzyme activity and influencing biochemical processes .
Comparaison Avec Des Composés Similaires
Adenosine 5’-phosphate: A naturally occurring nucleotide with similar biochemical properties.
3-Isoisoguanosine 5’-phosphate: Another isomeric form of a nucleotide with distinct reactivity.
3-Isoxanthosine 5’-phosphate: A related compound used in studies of nucleotide analogs.
Uniqueness: 3-Isoadenosine 5’-phosphate is unique due to its specific isomeric form, which allows it to participate in unique biochemical interactions. Its ability to form Hoogsteen base pairs, as opposed to Watson-Crick base pairs, distinguishes it from other nucleotides and enhances its utility in research .
Propriétés
Numéro CAS |
2862-19-3 |
|---|---|
Formule moléculaire |
C10H14N5O7P |
Poids moléculaire |
347.22 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-imino-7H-purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-5)15(3-14-8)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10-11,16-17H,1H2,(H,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
LWWQCMZMVTXXLV-KQYNXXCUSA-N |
SMILES isomérique |
C1=NC2=C(N1)C(=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
SMILES canonique |
C1=NC2=C(N1)C(=N)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


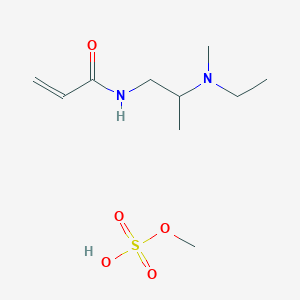
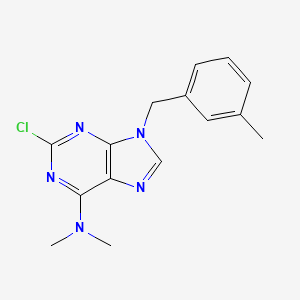
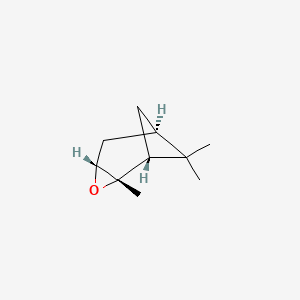

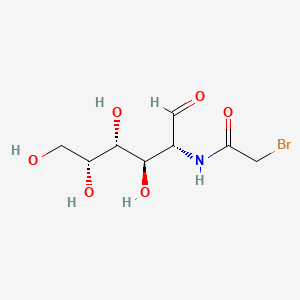
![Ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate](/img/structure/B12689055.png)
